4-Chloro-5-iodo-2-methylpyrimidine
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Overview
Description
4-Chloro-5-iodo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and iodine atoms at the 4th and 5th positions, respectively, and a methyl group at the 2nd position. This compound is commonly used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine typically involves the halogenation of 2-methylpyrimidine. One common method includes the nitration of 2-chloro-5-methylpyridine, followed by reduction, diazotization, and iodination reactions . The reaction conditions often involve the use of reagents such as nitric acid, sodium nitrite, and iodine, under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-Chloro-5-iodo-2-methylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms play a crucial role in binding to these targets, influencing their activity and function . The compound can modulate various biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chloro-5-iodo-2-methylpyrimidine is unique due to the specific positioning of the chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure allows it to serve as a versatile building block in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISKYZVFJWSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545573 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-17-5 |
Source
|
Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodo-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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